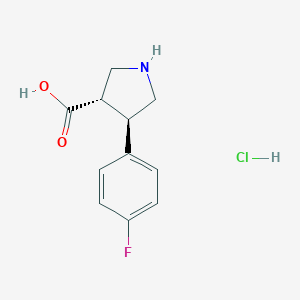
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H13ClFNO2 and a molecular weight of approximately 245.68 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures can influence serotonin and dopamine receptors, which are critical in managing mood disorders such as depression and anxiety. The exact mechanism involves binding to specific receptors, modulating their activity, and potentially altering signal transduction pathways.
Antimicrobial Properties
Research indicates that trans-4-(4-Fluorophenyl)pyrrolidine derivatives exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, indicating strong antibacterial properties .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Trans-4-(4-Fluorophenyl)pyrrolidine derivative | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | Various pathogens |
Neuropharmacological Effects
This compound has been investigated for its potential neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter systems effectively. Specifically, it may enhance serotonin receptor activity, contributing to antidepressant-like effects in preclinical models .
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including trans-4-(4-fluorophenyl) variants. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like S. aureus .
- Neuropharmacological Investigation : A study explored the effects of trans-4-(4-Fluorophenyl)pyrrolidine on serotonin receptors in rodent models. The findings suggested that the compound could enhance serotonergic transmission, leading to improved mood-related behaviors.
科学研究应用
Pharmaceutical Development
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is utilized as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and reduce side effects.
Case Study : Research has shown that derivatives of this compound exhibit activity on neurotransmitter systems, which is crucial for developing treatments for conditions such as depression and anxiety .
Neuroscience Research
This compound plays a vital role in neuroscience studies, particularly in understanding neurotransmitter mechanisms. It is often used to explore the effects of various compounds on serotonin and dopamine receptors.
Research Example : A study investigated the modulation of serotonin receptors by compounds similar to this compound, highlighting its potential in treating mood disorders .
Analytical Chemistry
In analytical chemistry, this compound is employed to quantify drug levels in biological samples. It aids pharmacokinetic studies by providing accurate measurements necessary for understanding drug metabolism and efficacy.
| Application | Method | Purpose |
|---|---|---|
| Quantification | High-Performance Liquid Chromatography (HPLC) | Measure drug levels in plasma |
| Pharmacokinetics | Mass Spectrometry | Analyze metabolic pathways |
Medicinal Chemistry
Medicinal chemists utilize this compound to study structure-activity relationships (SAR) that inform the design of new therapeutic agents. By modifying its structure, researchers can optimize the pharmacological profiles of new drugs.
Example : The modification of this compound has led to the development of compounds with improved selectivity for specific biological targets .
Biochemical Assays
This compound is also used in biochemical assays to evaluate the biological activity of new compounds. It provides insights into their therapeutic potential by assessing interactions with biological targets.
属性
CAS 编号 |
1330750-50-9 |
|---|---|
分子式 |
C11H13ClFNO2 |
分子量 |
245.68 g/mol |
IUPAC 名称 |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
InChI 键 |
ABOVCUXVEBGHCL-BAUSSPIASA-N |
SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
手性 SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
规范 SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
同义词 |
(DL)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















